molecular formula C46H74O4 B11078197 Dihexadecyl biphenyl-4,4'-dicarboxylate

Dihexadecyl biphenyl-4,4'-dicarboxylate

Cat. No.: B11078197
M. Wt: 691.1 g/mol
InChI Key: WUDKOIAFGOAZTJ-UHFFFAOYSA-N
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Description

Dihexadecyl biphenyl-4,4’-dicarboxylate (BPDC) belongs to the class of aromatic dicarboxylic acids . Its chemical formula is HO₂CC₆H₄C₆H₄CO₂H, and its molecular weight is 242.23 g/mol . BPDC-based polymers exhibit excellent thermal stability, making them suitable for applications requiring high-temperature resistance. Additionally, these polymers demonstrate high electrical insulation properties due to their low dielectric constant and high breakdown strength.

Preparation Methods

Synthetic Routes:: BPDC can be synthesized through various routes, including esterification or amidation reactions. One common method involves the reaction of biphenyl-4,4’-dicarboxylic acid chloride with hexadecanol (C₁₆H₃₃OH) in the presence of a base (such as pyridine) to form the dihexadecyl ester .

Industrial Production:: Industrial-scale production typically involves the esterification of biphenyl-4,4’-dicarboxylic acid with hexadecanol under controlled conditions. The resulting dihexadecyl biphenyl-4,4’-dicarboxylate is then purified for commercial use.

Chemical Reactions Analysis

BPDC can undergo various reactions:

    Esterification: Formation of the dihexadecyl ester from biphenyl-4,4’-dicarboxylic acid and hexadecanol.

    Hydrolysis: Conversion of the ester back to the acid under acidic or basic conditions.

    Polymerization: BPDC serves as a monomer in the synthesis of high-performance polymers.

Common reagents include acid chlorides, alcohols, and bases. Major products include the ester itself and related polymers.

Scientific Research Applications

BPDC finds applications in:

    Electrical and Electronics Industry: Insulation, encapsulation, and fabrication of high-performance electronic devices.

    Liquid Crystal Polymers: Used in electronics, optical devices, automotive, and textiles.

    Metal-Organic Frameworks (MOFs): As a linker or ligand for gas storage, catalysis, sensing, and separation technology.

    Biomedical Applications: Drug delivery systems, biomaterials, and pharmaceutical compounds.

Mechanism of Action

The exact mechanism by which BPDC exerts its effects depends on its specific application. For instance, in liquid crystal polymers, it contributes to the alignment of liquid crystal molecules, affecting optical properties. In MOFs, it influences adsorption and selectivity.

Comparison with Similar Compounds

BPDC’s uniqueness lies in its combination of thermal stability, electrical insulation properties, and versatility. Similar compounds include other aromatic dicarboxylic acids like terephthalic acid and trimesic acid .

Properties

Molecular Formula

C46H74O4

Molecular Weight

691.1 g/mol

IUPAC Name

hexadecyl 4-(4-hexadecoxycarbonylphenyl)benzoate

InChI

InChI=1S/C46H74O4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-39-49-45(47)43-35-31-41(32-36-43)42-33-37-44(38-34-42)46(48)50-40-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h31-38H,3-30,39-40H2,1-2H3

InChI Key

WUDKOIAFGOAZTJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCOC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)OCCCCCCCCCCCCCCCC

Origin of Product

United States

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